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Compound of Interest |

5-bromo-N-(2-
Compound Name: fluorophenyl)pyridine-3-

carboxamide

Cat. No.: B5604241

Part 1: Executive Summary

The chemical formula C12H8BrFN20 represents a distinct chemical space often occupied by
halogenated heteroaromatic scaffolds in early-stage drug discovery. While not corresponding to
a single marketed blockbuster drug, this specific elemental composition is characteristic of
Type Il Kinase Inhibitors, GABAergic modulators, and Adenosine Receptor Antagonists.

The presence of both Bromine (Br) and Fluorine (F) on a relatively compact aromatic core (MW
< 300 Da) suggests a fragment-like lead compound optimized for metabolic stability (via
fluorination) and halogen bonding potential (via bromination).

This guide provides a rigorous technical breakdown of the physicochemical properties,
structural isomers (specifically the benzamide and quinazoline classes), and the analytical
protocols required to validate this formula in a research setting.

Part 2: Physicochemical Specifications[1][2]

The following data constitutes the "Ground Truth" for any analytical validation of
C12H8BrFN20. These values must be used to calibrate High-Resolution Mass Spectrometry
(HRMS) instruments.

Table 1: Core Molecular Data
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Parameter Value Technical Note

Molecular Formula C12HsBrFN20 Degree of Unsaturation = 9

Used for molarity calculations

Average Molecular Weight 295.11 g/mol ) )
(gravimetric).
] ) Target m/z for HRMS [M+H]* =
Monoisotopic Mass (7°Br) 293.9804 Da
294.9877
Monoisotopic Mass (31Br) 295.9784 Da The "M+2" isotope peak.
Distinctive ~1:1 ratio between
Isotopic Pattern 1:1 Doublet M and M+2 due to 7°Br/81Br
natural abundance.
) Highly dependent on isomer
Predicted LogP 25-3.2

(Benzamide vs. Quinazoline).

Suggests high blood-brain
Topological Polar Surface Area  ~40-55 A2 g_g J .
barrier (BBB) permeability.

Critical Insight: The mass difference between the Monoisotopic mass (293.[1]98) and the
Average weight (295.11) is significant. In HRMS, searching for 295.11 will result in a false

negative. You must extract the ion chromatogram for 293.9804.

Part 3: Structural Isomerism & Case Studies

The formula C12H8BrFN20 is structurally ambiguous. It most commonly resolves into two
pharmacologically active scaffolds.

Case A: The Benzamide Scaffold

e Chemical Name: 5-bromo-2-fluoro-N-(pyridin-4-yl)benzamide[1]
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 Structure: A phenyl ring linked to a pyridine ring via an amide bond.
o Application: Often explored as a linker in PROTACSs or a kinase inhibitor hinge binder.

o Key Feature: The amide carbonyl (C=0) provides a hydrogen bond acceptor/donor pair.

Case B: The Quinazoline Scaffold

o Chemical Name: 6-bromo-4-(furan-2-yl)quinazolin-2-amine (Isomeric variant)
e Structure: A fused bicyclic core.
o Application: Adenosine A2A receptor antagonists.

o Key Feature: High rigidity compared to the benzamide.

Part 4: Analytical Methodology (The "How")

To confirm the identity of a synthesized batch of C12H8BrFN20, the following self-validating
protocols are required.

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: Validate elemental composition and halogen presence.
» Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.
« lonization: ESI Positive Mode.
» Validation Check (The "Twin Peak" Rule):
o Observe the parent ion at m/z 294.98 (assuming [M+H]*).
o Look immediately at m/z 296.98.

o Pass Criteria: The intensity of the 296.98 peak must be 95-100% of the 294.98 peak. This
confirms the presence of one Bromine atom.[2][3] If the ratio is 3:1 (CI) or <5% (no
halogen), the sample is incorrect.
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Nuclear Magnetic Resonance (NMR) Strategy

Objective: Distinguish Case A (Benzamide) from Case B (Quinazoline).
e 'H NMR (DMSO-de):

o Amide Proton: Look for a broad singlet downfield at d 10.0-11.0 ppm. If present, the
structure is likely the Benzamide (Case A).

o Aromatic Region: The Pyridine ring (Case A) will show distinct AA'’XX" or AB splitting
patterns around & 8.5 ppm.

o Quinazoline (Case B): Lacks the amide proton. Will show a singlet for the H-2 proton on
the pyrimidine ring around & 9.0 ppm.

Part 5: Synthesis & Workflow Visualization

The following diagram illustrates the logical flow for synthesizing the Benzamide isomer (5-
bromo-2-fluoro-N-(pyridin-4-yl)benzamide) and the subsequent analytical decision tree.

Experimental Workflow Diagram
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Start: Retrosynthetic Analysis
Target: C12H8BrFN20

Reagents:
5-bromo-2-fluorobenzoic acid
+ 4-aminopyridine

Activation:
Thionyl Chloride (SOCI2)
or HATU Coupling

Reaction:
Nucleophilic Acyl Substitution

Crude Product
(C12H8BrFN20)

Step 1: LC-MS Analysis
Check m/z 294.98

Isotope Pattern Check

Is m/z 297 approx equal to 295?

Step 2: 1H NMR (DMSO-d6) Reject:
Search for Amide -NH- Impurity / Wrong Halogen

Signal at 10.5 ppm

Confirmed:
Benzamide Scaffold

Click to download full resolution via product page
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Figure 1: Integrated synthesis and analytical validation workflow for the benzamide derivative
of C12H8BrFN20.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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